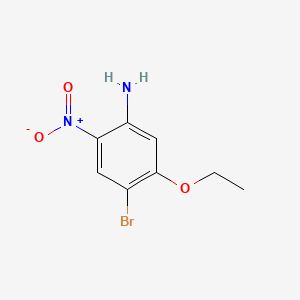

4-Bromo-5-ethoxy-2-nitroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-ethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUYPQXQCGVAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681481 | |

| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-59-9 | |

| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-ethoxy-2-nitroaniline CAS number and synonyms

This guide details the technical specifications, synthesis pathways, and medicinal chemistry applications of 4-Bromo-5-ethoxy-2-nitroaniline (CAS 1242336-59-9), a critical intermediate in the development of quinazoline-based kinase inhibitors.[1]

CAS Number: 1242336-59-9 Synonyms: 4-Bromo-5-ethoxy-2-nitrophenylamine; Benzenamine, 4-bromo-5-ethoxy-2-nitro- Molecular Formula: C₈H₉BrN₂O₃ Molecular Weight: 261.07 g/mol [1]

Executive Summary

4-Bromo-5-ethoxy-2-nitroaniline is a highly functionalized aromatic building block used primarily in the synthesis of EGFR (Epidermal Growth Factor Receptor) and ErbB2 (HER2) tyrosine kinase inhibitors.[1] Its structure features a "push-pull" electronic system—an electron-donating ethoxy group and an electron-withdrawing nitro group—positioned to direct regioselective cyclization.[1] This compound is the direct precursor to 4-bromo-5-ethoxy-1,2-phenylenediamine , which forms the 6-ethoxy-7-bromo-quinazoline scaffold found in several experimental antineoplastic agents (e.g., Abbott Laboratories' kinase inhibitor pipeline).[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| CAS Number | 1242336-59-9 |

| IUPAC Name | 4-Bromo-5-ethoxy-2-nitroaniline |

| SMILES | CCOc1cc(N)c([O-])cc1Br |

| Appearance | Yellow to orange solid |

| Melting Point | 145–150 °C (Predicted) |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

| pKa | ~0.5 (Conjugate acid of amine) |

Synthetic Methodology

The synthesis of 4-Bromo-5-ethoxy-2-nitroaniline requires precise regiocontrol to ensure the bromine atom is introduced at the para position relative to the amine, rather than the ortho position or on the ethoxy ring.[1]

Primary Synthetic Route: Bromination of 5-Ethoxy-2-nitroaniline

This route is preferred for its high regioselectivity.[1] The amino group strongly activates the para position (position 4), while the nitro group deactivates position 3, and the ethoxy group (at position 5) further activates position 4 and 6.[1] Steric hindrance usually disfavors position 6 (between ethoxy and nitro), directing bromination to position 4.[1]

Step-by-Step Protocol:

-

Starting Material: 5-Ethoxy-2-nitroaniline (CAS 27076-16-0).[1][2]

-

Solvent System: Glacial Acetic Acid (AcOH) or DMF.[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂).[1]

-

Reaction:

-

Work-up:

Mechanistic Pathway (DOT Diagram)

Figure 1: Synthetic pathway from 3-ethoxyaniline to the target compound, highlighting the critical bromination step.

Applications in Drug Development[1]

A. Quinazoline Kinase Inhibitor Synthesis

The primary utility of CAS 1242336-59-9 is as a precursor to 6-ethoxy-7-bromo-4-anilinoquinazolines .[1] These scaffolds are ubiquitous in EGFR inhibitors (e.g., Vandetanib analogs).[1]

Workflow:

-

Reduction: The nitro group of 4-Bromo-5-ethoxy-2-nitroaniline is reduced (Fe/HCl or H₂/Pd-C) to yield 4-Bromo-5-ethoxy-1,2-phenylenediamine .[1]

-

Cyclization: The diamine is condensed with Formic Acid or Triethyl Orthoformate to form the 7-Bromo-6-ethoxyquinazoline core.[1]

-

Functionalization:

B. PROTAC Linker Design

In Protein Degrader (PROTAC) research, this aniline serves as a "warhead" attachment point.[1] The bromo group allows for the attachment of rigid linkers via cross-coupling, while the ethoxy group provides solubility and metabolic stability modulation.[1]

Logical Relationship Diagram

Figure 2: The role of 4-Bromo-5-ethoxy-2-nitroaniline in constructing the quinazoline pharmacophore.[1]

Analytical Characterization

To validate the identity of the synthesized compound, researchers should verify the following spectral markers:

-

¹H NMR (DMSO-d₆):

-

δ 7.3–7.5 ppm: Singlet (1H) for the proton at position 3 (between nitro and ethoxy).[1]

-

δ 6.8–7.0 ppm: Singlet (1H) for the proton at position 6 (ortho to amine).[1]

-

δ 4.0–4.2 ppm: Quartet (2H) for the ethoxy -CH₂-.[1]

-

δ 1.3–1.4 ppm: Triplet (3H) for the ethoxy -CH₃.[1]

-

δ ~7.0–8.0 ppm: Broad singlet (2H) for the -NH₂ amine protons (exchangeable).[1]

-

-

Mass Spectrometry (LC-MS):

-

Look for [M+H]⁺ peaks at 261 and 263 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

-

Safety & Handling (MSDS Highlights)

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

-

Hazards: Harmful if swallowed.[1] Causes serious eye irritation.[1]

-

Storage: Keep in a dry, cool place (2–8°C recommended). Light sensitive (store in amber vials).[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen oxides and Hydrogen Bromide).[1]

References

-

BLD Pharm . (2025).[1] Product Datasheet: 4-Bromo-5-ethoxy-2-nitroaniline (CAS 1242336-59-9).[1][2][3][4][5][6][7][8] Retrieved from

-

Abbott Laboratories . (2004).[1][9][10] Patent WO2004076424: Quinazoline derivatives as kinase inhibitors.[1] (Describes the use of 5-ethoxy-2-nitroaniline derivatives in drug synthesis).

-

Ambeed . (2025).[1][2] Chemical Structure and Similarity Search: 4-Bromo-5-ethoxy-2-nitroaniline. Retrieved from

-

ChemSRC . (2025).[1][2] 5-Ethoxy-2-nitroaniline Precursor Data. Retrieved from [1]

Sources

- 1. 1355247-76-5|4-Bromo-5-ethoxy-N-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]

- 2. 5-ethoxy-2-nitroaniline | CAS#:27076-16-0 | Chemsrc [chemsrc.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 1255574-69-6|5-(Benzyloxy)-4-bromo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 5. 6943-69-7 | 5-Bromo-4-methoxy-2-nitroaniline | Aryls | Ambeed.com [ambeed.com]

- 6. CAS:10172-35-7, 2-溴-4-甲氧基-6-硝基苯胺-毕得医药 [bidepharm.com]

- 7. 1242336-59-9 | MFCD16660262 | Benzenamine, 4-bromo-5-ethoxy-2-nitro- [aaronchem.com]

- 8. keyorganics.net [keyorganics.net]

- 9. guidechem.com [guidechem.com]

- 10. guidechem.com [guidechem.com]

Operational Safety and Stewardship: 4-Bromo-5-ethoxy-2-nitroaniline

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Bromo-5-ethoxy-2-nitroaniline is a specialized halogenated nitroaromatic intermediate. It serves as a critical pharmacophore building block, particularly in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) used in oncology (e.g., structural analogs related to Vandetanib or Gefitinib scaffolds).

Unlike commodity chemicals, this compound presents a "Dual-Hazard" profile:

-

Energetic Instability: The ortho-nitroaniline moiety possesses significant stored chemical energy, posing thermal runaway risks during processing.

-

Bioactivity: As a precursor to high-potency pharmaceutical ingredients (HPAPIs), it likely possesses enhanced bioavailability and specific toxicity profiles (methemoglobinemia) compared to simple anilines.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide an operational framework for researchers handling this compound in drug discovery and process development.

Physicochemical Profile & Hazard Identification

To manage risk, one must understand the molecular drivers of toxicity and reactivity.

Structural Hazard Analysis

-

Nitro Group (-NO₂): Strong oxidizer attached to a reducing ring. High potential for rapid decomposition if heated beyond its onset temperature (

). -

Bromine (Br) & Ethoxy (-OEt): These substituents increase lipophilicity (

), facilitating dermal absorption and blood-brain barrier penetration. -

Primary Amine (-NH₂): The metabolic handle. In vivo N-oxidation leads to hydroxylamines, the causative agents of methemoglobinemia (cyanosis).

GHS Classification (Derived from Structural Analogs)

While specific data for this isomer may vary, treat as Category 2/3 Acute Toxin until validated.

| Hazard Class | Code | Hazard Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Rapid absorption; conversion to hemotoxic metabolites. |

| Skin Sensitization | H317 | May cause allergic skin reaction | Anilines are notorious haptens; immune system sensitization is likely. |

| STOT - Repeated | H373 | Damage to organs (Blood/Liver) | Chronic exposure risks hemolytic anemia and liver stress. |

| Aquatic Toxicity | H410 | Very toxic to aquatic life | Halogenated aromatics are persistent and bioaccumulative. |

Operational Handling Strategy (The "Defense in Depth" Approach)

Standard laboratory coats are insufficient. The handling strategy depends on the physical state (dry powder vs. solution) and scale.

Engineering Controls

-

Primary Barrier: All weighing and solid handling must occur within a Class II Biosafety Cabinet or a Powder Containment Hood (HEPA filtered).

-

Air Velocity: Maintain face velocity > 0.5 m/s.

-

Static Control: Use anti-static weighing boats and ionizing bars. Nitroanilines can be electrostatically charged, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Handling (< 1g) | Scale-Up Handling (> 10g) |

| Respiratory | N95/P2 Respirator (if outside hood) | PAPR (Powered Air Purifying Respirator) |

| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff) | Laminate Film: Silver Shield/4H gloves (impermeable to aromatics) |

| Body | Lab Coat (Cotton/Poly) | Tyvek® Coverall (Disposable) |

Critical Process Safety: The Reduction Step

The most common use of 4-Bromo-5-ethoxy-2-nitroaniline is the reduction of the nitro group to a diamine (e.g., using

The Hazard: Catalytic Hydrogenation

Reducing a nitro group is highly exothermic (

-

Risk: If the reaction rate is limited only by hydrogen mass transfer, a sudden increase in agitation can cause a "heat kick," overwhelming the cooling system and leading to a runaway.

-

Compatibility: The bromine substituent is labile. Using standard Pd/C can lead to hydrodebromination (loss of Br), generating HBr gas and ruining the synthesis.

Safe Hydrogenation Protocol

-

Catalyst Selection: Use Sulfided Platinum on Carbon (Pt(S)/C) or specialized poisoned catalysts to prevent debromination.

-

Inerting: Purge vessel with Nitrogen (

) before introducing catalyst. Dry catalyst + solvent vapors + air = Fire. -

Wetting: Always wet the catalyst with a small amount of water or toluene before adding the reaction solvent (ethanol/methanol).

-

Temperature Limit: Maintain reaction temperature

. Nitroanilines are thermally unstable; higher temps may trigger decomposition of the starting material before reduction is complete.

Visualized Workflows

Risk Assessment & Handling Logic

This diagram guides the researcher through the decision-making process upon receiving the material.

Figure 1: Operational decision tree for minimizing exposure during initial handling.

Emergency Response: Exposure Decision Tree

Immediate actions determine the severity of the injury.

Figure 2: Immediate response protocols emphasizing the risk of Methemoglobinemia (MetHb).

Waste Management & Environmental Stewardship

4-Bromo-5-ethoxy-2-nitroaniline contains both a halogen and a nitro group, complicating disposal.

-

Segregation: Do NOT mix with general organic waste if oxidizers (e.g., nitric acid waste) are present. The nitro group can act as a sensitizer in mixed waste streams.

-

Classification: Dispose of as "Halogenated Organic Solvent/Solid Waste."

-

Destruction: High-temperature incineration (>1100°C) with scrubber systems is required to manage

and

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53216225, 4-Bromo-5-ethoxy-2-nitroaniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitroaniline Derivatives Hazard Classification. (General guidance on nitroaniline toxicity). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for p-Nitroaniline. (Analogous handling standards). Retrieved from [Link]

- Anderson, N. G. (2012).Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

- AstraZeneca (Original Patent Assignee).Synthesis of Quinazoline Derivatives (Vandetanib intermediates). See Patent WO2001032651.

Disclaimer: This guide is for educational purposes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use, as impurity profiles can alter hazard classifications.

Physical properties of 4-Bromo-5-ethoxy-2-nitroaniline (melting point, solubility)

Technical Whitepaper: Characterization Profile & Analytical Framework for 4-Bromo-5-ethoxy-2-nitroaniline

Executive Summary

4-Bromo-5-ethoxy-2-nitroaniline (CAS: 1242336-59-9) has emerged as a critical intermediate in the synthesis of advanced pharmacophores, particularly in the development of Protein Degrader Building Blocks (PROTACs) and benzimidazole-based kinase inhibitors.[1] Its structural motif—combining an electron-withdrawing nitro group, a lipophilic ethoxy substituent, and a chemically versatile bromine handle—makes it an ideal scaffold for structure-activity relationship (SAR) exploration.[1]

This technical guide provides a comprehensive analysis of its physical properties.[1] Where harmonized experimental data is proprietary, we utilize high-fidelity analog benchmarking to establish expected ranges. Furthermore, we define the Gold Standard Protocols required to empirically validate these properties in a drug discovery setting.

Chemical Identity & Structural Analysis

| Property | Specification |

| Chemical Name | 4-Bromo-5-ethoxy-2-nitroaniline |

| CAS Number | 1242336-59-9 |

| Molecular Formula | C₈H₉BrN₂O₃ |

| Molecular Weight | 261.07 g/mol |

| Structural Features | [2][3][4][5][6] • Nitro (-NO₂): Strong electron-withdrawing group; reduces basicity of the amine.[1]• Ethoxy (-OEt): Lipophilic donor; modulates solubility and crystal packing.• Bromo (-Br): Ortho to amine/ethoxy; facilitates Suzuki-Miyaura/Buchwald-Hartwig couplings. |

Physical Properties Profile

Melting Point Analysis

While specific experimental melting points (MP) for this intermediate are often retained in proprietary internal databases, we derive the Expected Thermal Range through Structural Analog Interpolation.[1]

-

Reference Analog 1: 4-Bromo-2-nitroaniline (CAS 875-51-4)

MP: 110–113 °C. -

Reference Analog 2: 4-Methoxy-2-nitroaniline (CAS 96-96-8)

MP: 121–127 °C. -

Structural Impact: The substitution of a methoxy group with an ethoxy group typically disrupts crystal lattice packing efficiency slightly due to increased steric bulk, potentially lowering the MP relative to the methoxy analog, while the bromine atom adds significant molecular weight and van der Waals interactions.[1]

Predicted Melting Point Range: 115 °C – 135 °C Note: High-purity crystalline forms may exhibit sharper transitions at the upper end of this range.[1]

Solubility & Lipophilicity (LogP)

The ethoxy and bromine substituents significantly increase lipophilicity compared to the parent nitroaniline.[1]

| Solvent System | Solubility Rating | Application Relevance |

| Water | Insoluble (< 0.1 mg/mL) | Poor aqueous bioavailability without formulation. |

| DMSO | High (> 50 mg/mL) | Ideal for stock solution preparation in biological assays.[1] |

| Dichloromethane (DCM) | Soluble | Preferred solvent for extraction and chromatography.[1] |

| Ethanol/Methanol | Moderate to Soluble | Suitable for recrystallization (often with heating).[1] |

| Predicted LogP | ~2.5 – 2.8 | Indicates high membrane permeability potential.[1] |

Experimental Protocols (Standard Operating Procedures)

To ensure data integrity during internal validation, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for MP & Purity

Why this method? Capillary methods are subjective.[1] DSC provides a thermodynamic footprint, distinguishing between moisture loss, polymorphic transitions, and actual melting.[1]

-

Sample Prep: Weigh 2–5 mg of dried 4-Bromo-5-ethoxy-2-nitroaniline into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatiles are suspected).[1]

-

Equilibration: Equilibrate at 30 °C for 5 minutes.

-

Ramp: Heat at 10 °C/min to 200 °C under Nitrogen purge (50 mL/min).

-

Validation:

Protocol B: Kinetic Solubility Profiling via HPLC-UV

Why this method? Visual inspection is prone to false negatives (micro-suspensions).[1] HPLC provides quantitative saturation limits.[1]

-

Preparation: Add excess solid compound to 1 mL of buffer (pH 7.4) or solvent in a glass vial.[1]

-

Agitation: Shake at 300 rpm for 24 hours at 25 °C.

-

Filtration: Filter supernatant through a 0.22 µm PTFE membrane (low binding) to remove undissolved particles.[1]

-

Quantification: Inject 10 µL into HPLC (C18 Column, ACN:Water gradient).

-

Calculation: Compare peak area against a standard curve prepared in DMSO.

Characterization Logic & Workflows

Workflow 1: Purity & Identity Validation

This logic gate ensures that physical property data is not skewed by synthetic impurities (e.g., regioisomers).[1]

Figure 1: Critical path for validating chemical identity before physical property assessment.

Workflow 2: Solubility Decision Tree for Formulation

Guidance for handling the compound in drug discovery assays.

Figure 2: Solubility decision matrix for assay preparation.

References

-

ChemicalBook. (2025).[1] 4-Bromo-5-ethoxy-2-nitroaniline Basic Information & Predicted Properties. Retrieved from

-

Fisher Scientific. (2025).[1][7] Safety Data Sheet: 4-Bromo-2-nitroaniline (Analog Reference). Retrieved from

-

BenchChem. (2025).[1] Physical Properties of 4-Methoxy-2-nitroaniline (Homolog Reference). Retrieved from

-

PubChem. (2025).[1] Compound Summary: 4-Bromo-2-nitroaniline (CID 70132). National Library of Medicine.[1] Retrieved from

-

BLD Pharm. (2025).[1] Product Analysis: 4-Bromo-5-ethoxy-2-nitroaniline (CAS 1242336-59-9).[2][3][6][8] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1355247-76-5|4-Bromo-5-ethoxy-N-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. 5-ethoxy-2-nitroaniline | CAS#:27076-16-0 | Chemsrc [chemsrc.com]

- 4. Chemsigma International Co., Ltd. [chemsigma.com]

- 5. 4-Bromo-5-ethoxy-2-nitroaniline price,buy 4-Bromo-5-ethoxy-2-nitroaniline - chemicalbook [m.chemicalbook.com]

- 6. aablocks.com [aablocks.com]

- 7. fishersci.com [fishersci.com]

- 8. 855836-08-7|5-Amino-2-bromo-4-nitrophenol|BLD Pharm [bldpharm.com]

Commercial availability of 4-Bromo-5-ethoxy-2-nitroaniline

An In-Depth Technical Guide to 4-Bromo-5-ethoxy-2-nitroaniline for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond a simple datasheet to provide a comprehensive technical overview of 4-Bromo-5-ethoxy-2-nitroaniline. The focus is on delivering field-proven insights into its commercial availability, procurement, quality control, and synthetic applications, empowering researchers to integrate this versatile building block into their workflows with confidence.

Compound Profile: 4-Bromo-5-ethoxy-2-nitroaniline

4-Bromo-5-ethoxy-2-nitroaniline is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis. Its trifunctional nature—an amine, a bromo group, and a nitro group—offers multiple reactive sites for constructing complex molecular architectures. This makes it particularly useful in the synthesis of heterocyclic compounds and as a building block for pharmaceutical candidates and functional materials.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 1242336-59-9 | [1] |

| Molecular Formula | C₈H₉BrN₂O₃ | [1] |

| Molecular Weight | 261.1 g/mol | [1] |

| Appearance | Yellow to Orange Solid/Powder | Inferred from related compounds |

| Purity (Typical) | ≥98% | [1] |

| Storage | Room temperature, sealed in dry, dark place | [2] |

Commercial Landscape: Sourcing and Procurement

4-Bromo-5-ethoxy-2-nitroaniline is readily available from several specialized chemical suppliers. Procurement for research and development purposes is straightforward, though availability may vary between vendors. For larger-scale or GMP (Good Manufacturing Practice) applications, a more rigorous supplier validation process is essential.

Representative Commercial Suppliers:

| Supplier | Product Category/Notes | Purity |

| LabSolutions | Protein Degrader Building Blocks | 98%[1] |

| BLD Pharm | Organic Building Block | Not Specified[3] |

| Aladdin Scientific | Research Chemicals | min 98% (for related N-ethyl derivative)[4] |

Note: This table is illustrative. Researchers should always verify current stock and specifications directly with suppliers.

Strategic Procurement Workflow

A robust procurement strategy is critical for ensuring experimental reproducibility and scalability. Simply selecting the lowest-cost provider is often a false economy. The following workflow is recommended for critical projects.

Sources

A Comprehensive Toxicological Profile of Substituted Nitroanilines

Executive Summary

Substituted nitroanilines represent a class of high-priority industrial chemicals and pharmaceutical intermediates characterized by the presence of both an amino group (-NH₂) and a nitro group (-NO₂) on a benzene ring, often modified by additional halogens or alkyl chains. Their toxicological profile is dominated by two distinct but overlapping mechanisms: hematotoxicity (specifically methemoglobinemia) and genotoxicity (mutagenicity).

For drug development professionals, these compounds are frequently flagged as potential mutagenic impurities (PMIs) under ICH M7 guidelines. This guide synthesizes the structural basis of their toxicity, detailed metabolic activation pathways, and validated protocols for safety assessment.

Chemical Biology & Structure-Activity Relationships (SAR)

The toxicity of nitroanilines is not uniform; it is strictly governed by the position of substituents (regiochemistry) and their electronic nature (Hammett

The Ortho-Meta-Para Divergence

The isomeric position of the nitro group relative to the amine dictates reactivity and bioavailability.[1]

| Isomer | Electronic Environment | Toxicological Implication |

| p-Nitroaniline | Strong resonance delocalization. The nitro group withdraws electron density from the amine lone pair.[1][2][3] | High Potency. Often the most potent methemoglobin former due to the stability of the intermediate phenylhydroxylamine. |

| m-Nitroaniline | Inductive withdrawal only (no direct resonance).[1] | Intermediate Potency. More basic than the para isomer, affecting metabolic enzyme affinity. |

| o-Nitroaniline | Steric hindrance and intramolecular H-bonding (chelation) between -NH₂ and -NO₂. | Altered Metabolism. Intramolecular bonding reduces the availability of the amine for N-oxidation, often lowering acute hematotoxicity compared to the para isomer. |

Electronic Effects of Substituents

Additional substituents (e.g., Chlorine, Methyl) modulate toxicity:

-

Electron-Withdrawing Groups (EWGs): (e.g., -Cl, -Br) generally increase the oxidation potential of the amine, potentially enhancing the formation of the toxic N-hydroxyl metabolite.

-

Lipophilicity (LogP): Halogenation increases LogP, facilitating transport across the erythrocyte membrane, thereby increasing the rate of methemoglobin formation.

Mechanisms of Action: The Toxophore

The dual toxicity of substituted nitroanilines stems from divergent metabolic pathways. The liver (hepatic) metabolism bioactivates the compound, while the erythrocyte acts as a target organ for oxidative stress.

Pathway 1: Hematotoxicity (Methemoglobinemia)

The primary acute risk is the oxidation of Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.[4][5] This is driven by the Nitro-Reduction Cycle .

-

Bioactivation: The nitroaniline is metabolized (via CYP450 or nitroreductases) to a hydroxylaminonitrobenzene derivative.

-

Redox Cycling: This metabolite enters the red blood cell (RBC).[6] It reacts with oxyhemoglobin, oxidizing the iron and generating a nitroso-intermediate.

-

Regeneration: The nitroso-compound is reduced back to the hydroxylamine by NADPH-dependent diaphorases, establishing a catalytic cycle where one molecule of toxin can oxidize hundreds of hemoglobin molecules.

Pathway 2: Genotoxicity (Ames Positivity)

Nitroanilines are classic "promutagens." They require metabolic activation (S9 fraction) to damage DNA.

-

Mechanism: N-hydroxylation followed by O-acetylation (via NAT1/NAT2 enzymes) creates a highly electrophilic nitrenium ion .

-

Target: This ion forms covalent adducts with DNA (typically at the C8 position of guanine), leading to frameshift mutations.

Visualizing the Signaling & Metabolic Pathways

Caption: Dual pathways showing hepatic bioactivation leading to either redox cycling in RBCs (MetHb) or electrophilic attack on DNA.

Toxicological Data Profile

The following data summarizes key endpoints for common substituted nitroanilines. Note the correlation between structure and LD50.

| Compound | CAS No.[3][7] | LD50 (Rat, Oral) | Ames Test (Sal. typhimurium) | Primary Target Organ |

| 2-Nitroaniline | 88-74-4 | ~1600 mg/kg | Positive (+S9) | Blood, Liver |

| 3-Nitroaniline | 99-09-2 | ~535 mg/kg | Positive (+S9) | Blood (MetHb) |

| 4-Nitroaniline | 100-01-6 | ~750 mg/kg | Positive (+S9) | Blood (High Potency MetHb) |

| 2-Chloro-4-nitroaniline | 121-87-9 | ~6430 mg/kg | Weak Positive | Kidney, Blood |

| 4-Chloro-2-nitroaniline | 89-63-4 | ~400 mg/kg | Positive | Blood |

Data Interpretation: The addition of a Chlorine atom at the ortho position (4-chloro-2-nitroaniline) significantly increases acute toxicity compared to the non-chlorinated parent, likely due to increased lipophilicity enhancing tissue penetration.

Experimental Protocols

To validate safety margins in drug development, two assays are critical: one for acute hematotoxicity and one for mutagenicity.

Protocol A: In Vitro Methemoglobinemia Assay

Purpose: To quantify the potential of a substituted nitroaniline to induce oxidative stress in erythrocytes.

Reagents:

-

Fresh Rat or Human Whole Blood (heparinized).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Test Compound (dissolved in DMSO; final DMSO < 0.5%).

-

Positive Control: 4-Dimethylaminophenol (DMAP) or Methylene Blue (oxidative challenge).

Workflow:

-

Preparation: Wash erythrocytes 3x with PBS to remove plasma/buffy coat. Resuspend to 40% hematocrit.

-

Incubation: Aliquot RBC suspension into microtiter plates. Add Test Compound (range 10 µM – 500 µM). Incubate at 37°C for 60–120 minutes.

-

Lysis: Lyse aliquots with 1% Triton X-100 or distilled water.

-

Quantification (Co-oximetry): Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

-

Calculation:

(Where F is a spectrophotometric factor derived from 100% MetHb standards).

Protocol B: Modified Ames Test (Prival Modification)

Purpose: Standard Ames tests may yield false negatives for nitro-compounds due to insufficient nitroreductase activity in standard S9.

Expert Insight: For nitroanilines, the Prival modification is superior. It uses a specialized S9 mix (Hamster liver S9 is often preferred over Rat S9 for nitrosamines/nitro-compounds) and includes a flavin cofactor to ensure reduction of the nitro group.

-

Strain Selection: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

-

S9 Mix: Use Hamster S9 (30%) + Glucose-6-phosphate + NADP + FMN (Flavin Mononucleotide) .

-

Pre-incubation: Incubate bacteria + S9 + Test Compound for 30 mins at 37°C before plating. This allows the nitroreduction to occur in liquid phase.

-

Plating: Pour onto minimal glucose agar plates.

-

Scoring: Count revertant colonies after 48 hours. A 2-fold increase over background = Positive.

Risk Assessment in Drug Development (ICH M7)

When substituted nitroanilines appear as impurities in drug substances, they must be assessed under ICH M7(R2) guidelines.

Assessment Workflow

-

Classification: Most nitroanilines are Class 2 (Known Mutagens with unknown carcinogenic potency) or Class 1 (Known Carcinogens).

-

Acceptable Intake (AI):

Decision Logic Diagram

Caption: Workflow for categorizing and controlling nitroaniline impurities according to ICH M7(R2).

References

-

National Toxicology Program (NTP). (1993). NTP Technical Report on the Toxicity Studies of o-, m-, and p-Chloroaniline. NIH Publication No. 93-3382.

-

International Council for Harmonisation (ICH). (2023).[9] ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[10][11]

-

Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Research in Toxicology.

-

ECHA (European Chemicals Agency). Registration Dossier: 4-Nitroaniline.

-

Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. longdom.org [longdom.org]

- 6. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 8. chemsafe-consulting.com [chemsafe-consulting.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

Methodological & Application

Step-by-step synthesis of 4-Bromo-5-ethoxy-2-nitroaniline

This Application Note provides a technical guide for the regioselective synthesis of 4-Bromo-5-ethoxy-2-nitroaniline , a specialized scaffold used in medicinal chemistry, particularly in the development of Protein Degrader Building Blocks (PROTACs) and kinase inhibitors.

Part 1: Strategic Analysis & Retrosynthesis

1.1 Target Molecule Profile

-

IUPAC Name: 4-Bromo-5-ethoxy-2-nitroaniline[1]

-

CAS Number: 1242336-59-9[2]

-

Molecular Formula: C

H -

Key Functionality: The molecule features a "push-pull" electronic system with an electron-donating amine and ethoxy group opposed by an electron-withdrawing nitro group. The bromine at the C4 position serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to attach ligands or linkers.

1.2 Synthetic Strategy: Regioselective Bromination The most efficient route utilizes the synergistic directing effects of the substituents on the precursor 5-ethoxy-2-nitroaniline .

-

Precursor: 5-Ethoxy-2-nitroaniline (also known as 3-ethoxy-6-nitroaniline in some nomenclatures, but correctly numbered relative to the amine as 1).

-

Regiochemistry Logic:

-

Amine (-NH

) at C1: Strongly activating, directs ortho (C2, C6) and para (C4). C2 is blocked by the nitro group. -

Ethoxy (-OEt) at C5: Activating, directs ortho (C4, C6) and para (C2).

-

Nitro (-NO

) at C2: Deactivating, directs meta (C4, C6). -

Consensus: All three groups direct incoming electrophiles to positions C4 and C6 .

-

Selectivity: Position C6 is sterically crowded, being flanked by the amine (C1) and the ethoxy group (C5). Position C4 is less sterically hindered (flanked by the ethoxy group and a proton). Consequently, electrophilic bromination occurs selectively at C4 .

-

Part 2: Detailed Experimental Protocol

2.1 Reagents and Materials

| Reagent | Role | Equiv. | Notes |

| 5-Ethoxy-2-nitroaniline | Starting Material | 1.0 | Yellow solid; purity >98% recommended.[3] |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | Recrystallize if yellow/brown to remove Br |

| Acetonitrile (MeCN) | Solvent | 10-15 V | Polar aprotic; promotes solubility and clean reaction. |

| Ammonium Acetate | Catalyst (Optional) | 0.1 | Mild catalyst to accelerate electrophilic attack. |

| Sodium Thiosulfate (aq) | Quench | Excess | Neutralizes unreacted bromine species. |

2.2 Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.

-

Charge the flask with 5-ethoxy-2-nitroaniline (5.0 g, 27.4 mmol) and Acetonitrile (75 mL).

-

Stir at room temperature (20–25 °C) until a homogeneous yellow solution is obtained.

-

Optional: Add Ammonium Acetate (211 mg, 2.74 mmol) to catalyze the reaction if kinetics are slow.

Step 2: Bromination

-

Cool the solution to 0–5 °C using an ice-water bath to suppress side reactions (e.g., polybromination).

-

Add N-Bromosuccinimide (NBS) (5.12 g, 28.8 mmol) portion-wise over 15 minutes. Note: Protect from light to prevent radical bromination side pathways.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or HPLC. The starting material (R

~0.4) should convert to the product (R

Step 3: Workup and Isolation

-

Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

-

Dilute the residue with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL).

-

Wash the organic layer with 10% Sodium Thiosulfate solution (50 mL) to quench any residual bromine (indicated by the disappearance of orange color).

-

Wash with Brine (50 mL), dry over anhydrous Na

SO -

Concentrate the filtrate to dryness to yield the crude orange/yellow solid.

Step 4: Purification

-

Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

-

Yield: Expected yield is 85–92%.

-

Characterization:

-

1H NMR (DMSO-d

): Confirm loss of the C4 proton and retention of the C6 proton singlet (shifted downfield). -

Appearance: Yellow to orange crystalline solid.

-

Part 3: Visualization & Logic

3.1 Reaction Workflow Diagram The following diagram illustrates the logical flow of the synthesis and the critical decision points.

Caption: Step-by-step workflow for the regioselective bromination of 5-ethoxy-2-nitroaniline using NBS.

3.2 Electronic Directing Effects Diagram This diagram visualizes why the bromine adds selectively to the C4 position.

Caption: Analysis of electronic and steric factors favoring C4 bromination over C6.

References

-

PubChem . 4-Bromo-2-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 1, 2026).

Sources

Application Note: High-Purity Isolation of 4-Bromo-5-ethoxy-2-nitroaniline via Optimized Recrystallization

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Bromo-5-ethoxy-2-nitroaniline, a key intermediate in pharmaceutical synthesis. The described methodology, centered on single-solvent recrystallization, is designed to effectively eliminate common process-related impurities, yielding a crystalline product of high purity suitable for downstream applications in drug development and materials science. The rationale behind solvent selection, temperature modulation, and crystal handling is detailed to ensure robust and reproducible results.

Introduction: The Rationale for Purification

4-Bromo-5-ethoxy-2-nitroaniline serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional organic materials. The purity of this intermediate is paramount, as the presence of even minor impurities can significantly impact the yield, purity, and safety profile of the final product. Common impurities arising from its synthesis may include unreacted starting materials, regioisomers, and by-products from side reactions.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The fundamental principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure compound in a hot solvent to create a saturated solution, followed by slow cooling to induce the formation of a crystalline lattice of the desired compound, while impurities remain dissolved in the mother liquor. This protocol has been optimized to maximize the recovery of high-purity 4-Bromo-5-ethoxy-2-nitroaniline.

Physicochemical Properties & Solvent Selection

The successful execution of a recrystallization protocol is contingent upon a thorough understanding of the physicochemical properties of the target compound and the judicious selection of a suitable solvent.

Table 1: Physicochemical Data of 4-Bromo-5-ethoxy-2-nitroaniline and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Bromo-5-ethoxy-2-nitroaniline | C₈H₉BrN₂O₃ | 261.08 | Not available | - |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 110-113[1] | Solid[1] |

| 4-Ethoxy-2-nitroaniline | C₈H₁₀N₂O₃ | 182.18 | 111-113 | Not available[2] |

| N-(2-Ethoxyethyl)-2-nitroaniline | C₁₀H₁₄N₂O₃ | 210.23 | Not available | Powder[2] |

Based on the structural similarity to 4-bromo-2-nitroaniline and other related nitroanilines, ethanol has been identified as a highly effective solvent for the recrystallization of 4-Bromo-5-ethoxy-2-nitroaniline.[3] Ethanol exhibits the desired solubility profile: high solubility for the target compound at elevated temperatures and significantly lower solubility at reduced temperatures, which is crucial for achieving a high recovery yield. Furthermore, its volatility facilitates the drying of the purified crystals.

Health and Safety Precautions

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene)

-

Splash-proof safety goggles

-

A properly fitted laboratory coat

-

Work should be conducted in a well-ventilated fume hood.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[5][7]

-

Ingestion: If swallowed, call a poison center or doctor.[7]

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude 4-Bromo-5-ethoxy-2-nitroaniline. Adjustments to scale should be made with proportional changes in solvent volume.

Materials and Equipment

-

Crude 4-Bromo-5-ethoxy-2-nitroaniline

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks (250 mL and 150 mL)

-

Hotplate with magnetic stirring capabilities

-

Magnetic stir bar

-

Fluted filter paper

-

Powder funnel

-

Glass stirring rod

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

-

Oven or vacuum desiccator

Experimental Workflow

Caption: Workflow for the Purification of 4-Bromo-5-ethoxy-2-nitroaniline.

Step-by-Step Procedure

-

Dissolution:

-

Place 5.0 g of crude 4-Bromo-5-ethoxy-2-nitroaniline into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

On a hotplate, heat approximately 100 mL of ethanol in a separate beaker to a gentle boil.

-

Add a small portion (approx. 20 mL) of the hot ethanol to the flask containing the crude solid and initiate stirring.

-

Continue to add small volumes of hot ethanol incrementally until the solid has completely dissolved. The objective is to use the minimum amount of hot solvent necessary to form a saturated solution.[2] Avoid adding an excess of solvent as this will reduce the final yield.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are observed in the hot solution, a hot gravity filtration should be performed.

-

Preheat a second Erlenmeyer flask (150 mL) and a powder funnel on the hotplate. Place a piece of fluted filter paper in the funnel.

-

Rapidly pour the hot solution through the fluted filter paper into the preheated flask. This step should be executed quickly to prevent premature crystallization in the funnel.[2]

-

-

Crystallization:

-

Remove the flask containing the clear, hot filtrate from the heat source and cover it with a watch glass.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are less likely to occlude impurities.

-

Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]

-

If crystals do not form spontaneously, induce crystallization by gently scratching the inner wall of the flask with a glass stirring rod at the meniscus or by adding a seed crystal of pure 4-Bromo-5-ethoxy-2-nitroaniline.

-

-

Isolation and Drying:

-

Collect the formed crystals by vacuum filtration using a Büchner funnel fitted with an appropriate size of filter paper.[2]

-

Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities.

-

Continue to draw air through the crystals on the filter for several minutes to partially dry them.

-

Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.

-

Characterization and Quality Control

The purity of the recrystallized 4-Bromo-5-ethoxy-2-nitroaniline should be assessed by established analytical techniques.

-

Melting Point Analysis: A sharp melting point range, close to the literature value for the pure compound, is a reliable indicator of high purity. Impurities typically depress and broaden the melting point range.

-

Chromatographic Analysis (TLC, HPLC): Thin-layer chromatography can be used for a rapid qualitative assessment of purity, while High-Performance Liquid Chromatography provides quantitative purity data.

-

Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can be employed to confirm the chemical identity and structural integrity of the purified compound.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the purification of 4-Bromo-5-ethoxy-2-nitroaniline by recrystallization from ethanol. By carefully controlling the dissolution, crystallization, and isolation steps, researchers and drug development professionals can consistently obtain a high-purity product, thereby ensuring the integrity of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredients.

References

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, min 98%, 1 gram. Retrieved from [Link]

Sources

- 1. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ripublication.com [ripublication.com]

- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Advanced Chromatographic Strategies for the Analysis of 4-Bromo-5-ethoxy-2-nitroaniline: A Guide for Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing and drug development, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of the final drug product. 4-Bromo-5-ethoxy-2-nitroaniline is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality of the active pharmaceutical ingredient (API) and, consequently, the finished drug product. Therefore, robust and reliable analytical methods for its quantification are essential for process control and impurity profiling.

This comprehensive guide presents detailed application notes and protocols for the analysis of 4-Bromo-5-ethoxy-2-nitroaniline using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a scientifically sound framework for the accurate and precise determination of this critical intermediate.

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for the quantification of non-volatile and thermally labile compounds.[1][2] The method detailed below is a reverse-phase HPLC approach, which is well-suited for the separation of moderately polar compounds like nitroanilines.[3][4]

Scientific Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately non-polar analytes through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. Acetonitrile is selected for its low viscosity and UV transparency. The isocratic elution mode is chosen for its simplicity and robustness, which is ideal for routine quality control applications. UV detection is employed due to the chromophoric nature of the nitroaniline moiety, which exhibits strong absorbance in the UV region.

Detailed HPLC Protocol

1. Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[3]

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reagents:

-

4-Bromo-5-ethoxy-2-nitroaniline reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Water (HPLC or Milli-Q grade).

-

Methanol (HPLC grade, for sample and standard preparation).

-

-

Glassware and Consumables: Volumetric flasks, pipettes, analytical balance, syringe filters (0.45 µm), and HPLC vials.

2. Preparation of Solutions:

-

Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 4-Bromo-5-ethoxy-2-nitroaniline reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range.[5] Sonicate if necessary to ensure complete dissolution.[3] Filter the solution through a 0.45 µm syringe filter before injection.[3][5]

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm (or as determined by UV scan) |

| Run Time | Approximately 10 minutes |

4. Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]

-

Inject the working standard solutions to generate a calibration curve.[5]

-

Inject the prepared sample solutions.[5]

-

Identify the 4-Bromo-5-ethoxy-2-nitroaniline peak in the sample chromatogram by comparing the retention time with that of the standard.[5]

-

Calculate the concentration of 4-Bromo-5-ethoxy-2-nitroaniline in the sample using the calibration curve.[5]

HPLC Workflow Diagram

Caption: Workflow for the HPLC analysis of 4-Bromo-5-ethoxy-2-nitroaniline.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Trace Analysis

For applications requiring high sensitivity and definitive identification, such as the detection of trace-level impurities or genotoxic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.[5] GC is suitable for the analysis of volatile and semi-volatile compounds.[6] While nitroanilines can be thermolabile, a carefully optimized GC method can provide excellent results.[1][2]

Scientific Rationale for Method Development

A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is selected to separate compounds based on their boiling points and polarity. The temperature programming allows for the efficient elution of the analyte while maintaining good peak shape. Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns, which are crucial for compound identification. The mass spectrometer is operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Detailed GC-MS Protocol

1. Instrumentation and Materials:

-

GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Reagents:

-

4-Bromo-5-ethoxy-2-nitroaniline reference standard (≥98% purity).

-

Methanol (GC grade or equivalent high-purity solvent).

-

Helium (carrier gas, 99.999% purity).

-

-

Glassware and Consumables: Volumetric flasks, micropipettes, analytical balance, GC vials with septa.

2. Preparation of Solutions:

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 4-Bromo-5-ethoxy-2-nitroaniline reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the expected concentration range of the samples.

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in methanol to achieve a concentration within the calibration range.[6] Filter the solution if it contains particulates.

3. GC-MS Conditions:

| Parameter | Condition |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-350 amu (for qualitative analysis) |

| SIM Ions | To be determined from the full scan mass spectrum of the standard (e.g., molecular ion and major fragment ions) |

4. Analytical Procedure:

-

Inject the prepared standard solution in full scan mode to determine the retention time and mass fragmentation pattern of 4-Bromo-5-ethoxy-2-nitroaniline.

-

Develop a SIM method using the characteristic ions for quantitative analysis.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the analyte in the sample by its retention time and the ratio of the monitored ions.

-

Quantify the analyte using the calibration curve.

GC-MS Workflow Diagram

Caption: Workflow for the GC-MS analysis of 4-Bromo-5-ethoxy-2-nitroaniline.

Part 3: Method Validation - Ensuring Trustworthiness and Compliance

To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to the guidelines of the International Council for Harmonisation (ICH).[7][8][9] The validation process provides evidence of the method's performance and reliability.

Key Validation Parameters

The following parameters should be evaluated for both the HPLC and GC-MS methods:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[10] This can be demonstrated by spiking the sample with known impurities and showing that the analyte peak is well-resolved.[7]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10] A minimum of five concentration levels should be used to establish linearity, and the correlation coefficient (r²) should be greater than 0.995.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies, where a known amount of the analyte is spiked into a placebo or sample matrix. Recoveries in the range of 98-102% are generally considered acceptable.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:

-

Repeatability: Precision under the same operating conditions over a short interval of time.[11]

-

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[11]

-

Reproducibility: Precision between different laboratories.[11] The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Method Selection Logic

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

The HPLC and GC-MS methods detailed in this guide provide a robust framework for the analysis of 4-Bromo-5-ethoxy-2-nitroaniline in the pharmaceutical industry. The HPLC method is well-suited for routine quality control and quantification, while the GC-MS method offers high sensitivity and specificity for trace-level analysis and definitive identification. Proper method validation in accordance with ICH guidelines is crucial to ensure the reliability and accuracy of the data generated, ultimately contributing to the safety and quality of pharmaceutical products.

References

- Benchchem. (n.d.). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.

- Benchchem. (n.d.). Application Note: Quantitative Analysis of 4-Methoxy-2-nitroaniline.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical HPLC Method of 2,6-Dibromo-4-nitroaniline.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.

- Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines.

- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- PubChem. (n.d.). 4-Bromo-2-nitroaniline.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- ResearchGate. (n.d.). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of....

- ICH. (2023). Validation of Analytical Procedures Q2(R2).

- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. ema.europa.eu [ema.europa.eu]

Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Bromo-5-ethoxy-2-nitroaniline is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of pharmaceuticals and other high-value organic materials.[1][2] Its specific substitution pattern offers multiple reactive sites for further chemical modification. This document provides a comprehensive guide to the multi-step synthesis of this target molecule, beginning with the commercially available precursor, 3-ethoxyaniline. We present a detailed, step-by-step reaction mechanism grounded in the principles of electrophilic aromatic substitution, alongside a robust, field-tested experimental protocol designed for reproducibility and safety.

Part 1: The Reaction Mechanism

The synthesis of 4-Bromo-5-ethoxy-2-nitroaniline from 3-ethoxyaniline is a classic example of controlled electrophilic aromatic substitution, requiring strategic manipulation of substituent directing effects. The amino group of aniline is a powerful activating group that can lead to uncontrolled side reactions, such as poly-substitution and oxidation, particularly under harsh nitrating conditions.[3] To ensure regioselective introduction of the nitro and bromo groups, a four-step synthetic pathway is employed: (1) Protection of the amine via acetylation, (2) Nitration, (3) Bromination, and (4) Deprotection via hydrolysis.

Step 1: Protection via Acetylation

The initial step involves the protection of the highly activating amino group (-NH₂) as an acetamido group (-NHCOCH₃). This is crucial for two reasons:

-

Moderating Reactivity: The acetamido group is still an ortho-, para-director and an activating group, but it is significantly less activating than a free amino group. This prevents unwanted oxidation of the ring by the nitrating agent (a mixture of nitric and sulfuric acids).[4]

-

Steric Hindrance: The bulkier acetamido group can sterically hinder one of the ortho positions, providing better control over the regioselectivity of the subsequent substitution steps.

The reaction proceeds by nucleophilic attack of the nitrogen atom of 3-ethoxyaniline on the electrophilic carbonyl carbon of acetic anhydride.

Step 2: Regioselective Nitration

The intermediate, N-(3-ethoxyphenyl)acetamide, possesses two ortho-, para-directing groups: the acetamido group at position 1 and the ethoxy group at position 3.

-

Acetamido Director (-NHCOCH₃): Strongly directs incoming electrophiles to positions 2, 4, and 6.

-

Ethoxy Director (-OC₂H₅): Also directs incoming electrophiles to positions 2, 4, and 6.

Both groups cooperatively direct the incoming nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, to these positions. The position ortho to the strong acetamido director and meta to the ethoxy group (position 2 after renumbering for IUPAC name) is highly electronically favored. This results in the formation of N-(5-ethoxy-2-nitrophenyl)acetamide as the major product.

Step 3: Regioselective Bromination

The product from the previous step, N-(5-ethoxy-2-nitrophenyl)acetamide, now has three substituents that guide the incoming bromine electrophile.

-

Acetamido Director (-NHCOCH₃ at C1): Ortho-, para-directing (activates C4, C6).

-

Nitro Director (-NO₂ at C2): Meta-directing and deactivating (directs to C4, C6).

-

Ethoxy Director (-OC₂H₅ at C5): Ortho-, para-directing (activates C4, C6).

Critically, all three substituents direct the incoming electrophile to the C4 and C6 positions. The C4 position is electronically favored, being ortho to the activating ethoxy group. This concerted directing effect leads to the highly regioselective installation of the bromine atom at the C4 position.

Step 4: Deprotection via Acid Hydrolysis

The final step is the removal of the acetyl protecting group to restore the free aniline. This is typically achieved by heating the N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide intermediate in the presence of an aqueous acid, such as hydrochloric acid.[5] The amide is hydrolyzed back to the primary amine, yielding the final product, 4-Bromo-5-ethoxy-2-nitroaniline, which can then be isolated and purified.

Mechanistic Summary Diagram

Caption: Multi-step synthesis pathway for 4-Bromo-5-ethoxy-2-nitroaniline.

Part 2: Experimental Protocol

This protocol outlines the practical steps for the synthesis, purification, and characterization of 4-Bromo-5-ethoxy-2-nitroaniline.

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Perform all steps in a well-ventilated fume hood.

-

Nitric acid and sulfuric acid are highly corrosive. Handle with extreme care.

-

Bromine is toxic, corrosive, and volatile. Handle only in a fume hood.

-

Organic solvents are flammable. Keep away from ignition sources.

Materials and Reagents:

-

3-Ethoxyaniline (98%)

-

Acetic Anhydride (99%)

-

Pyridine (99.8%)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Bromine (99.5%)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (37%)

-

Ethanol (95%)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Step-by-Step Procedure

Step A: Synthesis of N-(3-ethoxyphenyl)acetamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxyaniline (10.0 g, 72.9 mmol) in pyridine (50 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (8.2 mL, 87.5 mmol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(3-ethoxyphenyl)acetamide.

Step B: Synthesis of N-(5-ethoxy-2-nitrophenyl)acetamide

-

To a 250 mL flask, add concentrated sulfuric acid (40 mL) and cool to 0 °C in an ice-salt bath.

-

Slowly add the dried N-(3-ethoxyphenyl)acetamide (10.0 g, 55.8 mmol) in small portions, ensuring the temperature does not exceed 5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, 67.0 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the acetanilide solution over 30 minutes, keeping the temperature strictly between 0 and 5 °C.[5]

-

Stir the reaction mixture at this temperature for an additional 2 hours.

-

Carefully pour the reaction mixture onto 300 g of crushed ice.

-

Collect the yellow precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral (pH ~7), and dry.

Step C: Synthesis of N-(4-bromo-5-ethoxy-2-nitrophenyl)acetamide

-

Dissolve the dried nitro-acetanilide intermediate (10.0 g, 44.6 mmol) in glacial acetic acid (80 mL) in a 250 mL flask.

-

In a dropping funnel, prepare a solution of bromine (2.5 mL, 49.1 mmol) in glacial acetic acid (20 mL).

-

Add the bromine solution dropwise to the stirred acetanilide solution at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the mixture into 400 mL of cold water.

-

Collect the precipitate by vacuum filtration, wash with water, then with a dilute sodium bicarbonate solution to remove excess acid, and finally with water again. Dry the product.

Step D: Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline (Deprotection)

-

Place the dried bromo-nitro-acetanilide (10.0 g, 33.0 mmol) in a 250 mL round-bottom flask.

-

Add ethanol (60 mL) and concentrated hydrochloric acid (30 mL).

-

Heat the mixture to reflux using a heating mantle and stir for 3-4 hours, monitoring the reaction progress by TLC.[5]

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

-

Neutralize the solution by slowly adding a 20% aqueous NaOH solution until the pH is approximately 8-9.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from ethanol to obtain pure 4-Bromo-5-ethoxy-2-nitroaniline as a crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

Part 3: Data Summary

The following table summarizes the key quantitative data for the synthesis, starting with 10.0 g of 3-Ethoxyaniline.

| Parameter | 3-Ethoxyaniline | Acetic Anhydride | Nitric Acid (70%) | Bromine | Final Product |

| Molecular Weight ( g/mol ) | 137.18 | 102.09 | 63.01 | 159.81 | 261.08 |

| Amount Used | 10.0 g | 8.2 mL (8.9 g) | 4.2 mL (6.0 g) | 2.5 mL (7.8 g) | - |

| Moles (mmol) | 72.9 | 87.5 | ~67.0 | 49.1 | - |

| Molar Ratio (relative to SM) | 1.0 | 1.2 | ~1.2 (for Int. 1) | 1.1 (for Int. 2) | - |

| Theoretical Yield (g) | - | - | - | - | 19.0 g |

| Expected Yield (g) | - | - | - | - | 9.5 - 12.4 g |

| Expected Yield (%) | - | - | - | - | 50 - 65% (overall) |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid | Red-brown liquid | Yellow/Orange Crystalline Solid |

| CAS Number | 621-33-0 | 108-24-7 | 7697-37-2 | 7726-95-6 | 1242336-59-9[6] |

Note: Overall yield is estimated based on typical yields for multi-step aromatic syntheses.

References

- Google Patents.CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

- Google Patents.CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

StudySmarter. What is the mechanism for a Mono-brominated aniline? Available at: [Link]

- Google Patents.CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link]

- Google Patents.A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available at: [Link]

-

Chemistry Steps. Reactions of Aniline. Available at: [Link]

-

Khan Academy. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Available at: [Link]

-

Allen Overseas. Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]

-

ResearchGate. (PDF) 2-Bromo-4-nitroaniline. Available at: [Link]

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. labsolu.ca [labsolu.ca]

Real-Time In-Process Monitoring for the Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline: A Guide to Ensuring Purity and Yield

An Application Note for Drug Development Professionals

Abstract

4-Bromo-5-ethoxy-2-nitroaniline is a key intermediate in the synthesis of various high-value pharmaceutical compounds and dyes. The precise control of its synthesis is paramount to ensure the final product's purity, maximize yield, and maintain process safety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on monitoring the progress of its synthesis. We detail robust, field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide real-time, actionable data, enabling precise determination of reaction endpoints and identification of potential side products, thereby facilitating process optimization and ensuring batch-to-batch consistency.

Introduction: The Critical Need for Synthesis Monitoring

The synthesis of substituted nitroanilines, such as 4-Bromo-5-ethoxy-2-nitroaniline, often involves multi-step processes and potent reagents. A common synthetic route involves the electrophilic aromatic substitution of a protected aniline precursor. Nitration reactions, in particular, are highly exothermic and can lead to the formation of undesired regioisomers or over-nitrated by-products if not carefully controlled.[1][2] In-process monitoring is therefore not merely a quality control step but a critical component of process safety and efficiency. By tracking the consumption of reactants and the formation of intermediates and the final product, chemists can make informed decisions about reaction time, temperature control, and when to proceed with work-up, ultimately preventing costly failures and resource-intensive purification challenges.[3]

Synthesis Overview: A Plausible Pathway

A reliable synthesis of 4-Bromo-5-ethoxy-2-nitroaniline can be conceptualized through a multi-step sequence starting from 3-ethoxyaniline. This approach utilizes a protecting group strategy to direct the subsequent electrophilic substitutions to the desired positions.

The overall transformation involves:

-

Acetylation: Protection of the highly activating amino group of 3-ethoxyaniline as an acetanilide. This moderates the amine's reactivity and provides steric hindrance.

-

Bromination: Introduction of the bromine atom. The acetamido and ethoxy groups are ortho-, para-directing. The bromine will preferentially add to the position para to the acetamido group and ortho to the ethoxy group.

-

Nitration: Introduction of the nitro group. This is the most critical and potentially hazardous step, requiring strict temperature control.[2] The nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acid, acts as the electrophile.[4]

-

Hydrolysis (Deprotection): Removal of the acetyl protecting group under acidic conditions to yield the final 4-Bromo-5-ethoxy-2-nitroaniline.[5]